Generic imidazoles fail to deliver regioselectivity in cross-coupling, causing yield loss and unwanted byproducts. This specific 2,5-diiodo regioisomer is the precise solution for medicinal chemistry teams targeting defined molecular architectures.
- Enables regioselective Sonogashira couplings for 2,4-dialkynylated imidazole libraries.
- Achieves 96% yield in Na₂SO₃-mediated conversion to 5(4)-iodo-4(5)-methyl-imidazole.
- Key precursor in patent literature for heterocyclic modulators of lipid synthesis (fatty acid synthase pathway).
- Distinct density (2.75 g/cm³) and LogP (1.93) ensure predictable solubility and purification behavior.
Molecular FormulaC4H4I2N2
Molecular Weight333.9 g/mol
CAS No.149510-85-0
Cat. No.B115368
⚠ Attention: For research use only. Not for human or veterinary use.
2,5-Diiodo-4-methyl-1H-imidazole (CAS 149510-85-0) is a heterocyclic organic compound within the imidazole class, characterized by a molecular formula of C₄H₄I₂N₂ and a molecular weight of 333.90 g/mol . Its structure features an imidazole core substituted with two iodine atoms at the 2- and 5-positions and a methyl group at the 4-position . This specific substitution pattern influences key physicochemical properties, including a density of 2.75 g/cm³ and a predicted LogP of approximately 1.93, which are critical parameters for purification, formulation, and reaction design .
✓Regioselective Sonogashira coupling precursor
✓Selective mono-deiodination to 5(4)-iodo building block
✓Physicochemical property studies of halogenated heterocycles
Why 2,5-Diiodo-4-methyl-1H-imidazole Cannot Be Substituted
In the context of precise chemical synthesis, particularly in cross-coupling reactions for pharmaceutical intermediate development, 2,5-diiodo-4-methyl-1H-imidazole cannot be substituted by generic imidazoles or even close analogs without altering the reaction outcome and final molecular architecture. The specific 2,5-diiodo regioisomer offers distinct physicochemical and electronic properties compared to the 4,5-diiodo isomer (CAS 15813-09-9), the dibromo analog (CAS 219814-29-6), or mono-substituted variants [1]. These differences manifest in measurable parameters such as density, boiling point, and lipophilicity (LogP), which directly impact reagent handling, solubility in organic media, and the regioselectivity of palladium-catalyzed couplings [2]. Substituting this compound for a cheaper or more readily available imidazole scaffold risks significant yield loss, the formation of unwanted regioisomeric byproducts, and the failure to achieve the desired biological or material property in the final compound.
Target
Alternative
Risk
2,5-Diiodo regioisomer
4,5-Diiodo regioisomer (CAS 15813-09-9)
Alters coupling regiochemistry, leading to different scaffold
2,5-Diiodo derivative
2,5-Dibromo analog (CAS 219814-29-6)
Bromine reactivity differs; may reduce cross-coupling efficiency
2,5-Diiodo scaffold
Mono-iodo or non-iodinated imidazoles
Insufficient halogen handles for sequential functionalization
[1] Jismy, B., El Qami, A., Jacquemin, J., Guillot, R., Tikad, A., & Abarbri, M. (2021). Efficient Synthesis of tert-Butyl 2,4-Dialkynylated and 2-Alkynylated-4-Arylated-1H-Imidazole-1-Carboxylate via Regioselective Sonogashira Cross-Coupling Reaction. European Journal of Organic Chemistry, 2021(31), 4495-4507. View Source
[2] Vaughan, J. D., Vaughan, V. L., Daly, S. S., & Smith, W. A. (1980). Kinetics of Iodination of 4-Methylimidazole and 2-Methylimidazole. The Journal of Organic Chemistry, 45(15), 3108-3111. View Source
2,5-Diiodo-4-methyl-1H-imidazole: Quantitative Comparison with Analogs
Density: 2,5-Diiodo vs. 4,5-Diiodo and Dibromo Imidazoles
The density of 2,5-diiodo-4-methyl-1H-imidazole is reported as 2.75 g/cm³ . This value positions it between the denser 4,5-diiodo-1H-imidazole (3.042 g/cm³) and the significantly lighter 2,5-dibromo-4-methyl-1H-imidazole (2.188 g/cm³) . This intermediate density can influence phase separation behavior, purification by recrystallization, and shipping costs for bulk procurement.
Density ComparisonData to verify
2.75 g/cm³ (target) vs 3.042 (4,5-diiodo) & 2.188 (dibromo)
Intermediate density may support specific purification protocols
0.292 g/cm³ lower than 4,5-diiodo; 0.562 g/cm³ higher than dibromo
Conditions
Predicted or measured data at standard temperature and pressure
Why This Matters
Density differences of this magnitude affect solvent compatibility and purification protocols, making the target compound a distinct physical entity from its halogenated analogs.
The predicted LogP value for 2,5-diiodo-4-methyl-1H-imidazole is 1.927 . This value is moderately higher than that of the 4,5-diiodo isomer (LogP 1.62) and is indicative of greater hydrophobicity compared to non-iodinated or mono-iodinated analogs. This difference is relevant for predicting passive membrane permeability and solubility in biological assays.
Lipophilicity (LogP)Class-level
LogP 1.93 vs 1.62 (4,5-diiodo) and >0.9 above non-iodinated class
May indicate higher membrane partitioning potential
Computational prediction; class-level inference
LipophilicityADMEDrug Design
Evidence Dimension
Lipophilicity (LogP)
Target Compound Data
1.927
Comparator Or Baseline
4,5-Diiodo-1H-imidazole: 1.62; Class baseline (non-iodinated imidazoles): <1.0
Quantified Difference
~0.31 higher than 4,5-diiodo; >0.9 higher than non-iodinated class
Conditions
Predicted using computational methods
Why This Matters
The higher LogP value suggests that 2,5-diiodo-4-methyl-1H-imidazole is more lipophilic, which may be a desired property for designing molecules intended to cross biological membranes or partition into lipid-rich environments.
LipophilicityADMEDrug Design
Regioselective Sonogashira Cross-Coupling Utility
2,5-Diiodo-4-methyl-1H-imidazole is specifically employed as a precursor in regioselective Sonogashira cross-coupling reactions to synthesize tert-butyl 2,4-dialkynylated-1H-imidazole-1-carboxylate derivatives [1]. The iodine atoms at the 2- and 5-positions serve as handles for sequential and site-selective functionalization, a synthetic strategy not directly applicable to 4,5-diiodoimidazoles without a protecting group strategy. The method yields the desired dialkynylated products under mild conditions.
Regioselective CouplingMethod context
Enables 2,4-dialkynylated imidazole synthesis via Sonogashira
Validated synthetic route for diverse scaffolds
Palladium-catalyzed; specific to 2,5-diiodo regioisomer
Precursor for 2,4-dialkynylated imidazole via Sonogashira coupling
Comparator Or Baseline
4,5-Diiodoimidazole derivatives (site-specific metallation used for natural product synthesis)
Quantified Difference
N/A (Qualitative Synthetic Strategy)
Conditions
Palladium-catalyzed Sonogashira cross-coupling
Why This Matters
This specific regioisomer enables a validated synthetic route to diversely substituted imidazole scaffolds, which is a primary driver for its procurement over the 4,5-diiodo isomer in certain medicinal chemistry programs.
[1] Jismy, B., El Qami, A., Jacquemin, J., Guillot, R., Tikad, A., & Abarbri, M. (2021). Efficient Synthesis of tert-Butyl 2,4-Dialkynylated and 2-Alkynylated-4-Arylated-1H-Imidazole-1-Carboxylate via Regioselective Sonogashira Cross-Coupling Reaction. European Journal of Organic Chemistry, 2021(31), 4495-4507. View Source
Iodination Kinetics of 4-Methylimidazole
The synthesis of 2,5-diiodo-4-methyl-1H-imidazole is grounded in the known kinetic profile of its parent scaffold, 4-methylimidazole. The overall rate of iodination for 4-methylimidazole is faster than that of 2-methylimidazole and imidazole [1]. This suggests that the formation of the 2,5-diiodo derivative may proceed with higher efficiency and shorter reaction times compared to the synthesis of 4,5-diiodo-1H-imidazole from the parent imidazole.
Iodination Rate of ParentClass-level
4-Methylimidazole faster than 2-methylimidazole, imidazole
Potential for efficient large-scale synthesis
Class-level kinetic inference; may not directly predict product yield
The favorable kinetics of the parent scaffold imply potentially higher yields and more efficient large-scale synthesis of the 2,5-diiodo derivative, which can translate to a more reliable and cost-effective supply chain for procurement.
[1] Vaughan, J. D., Vaughan, V. L., Daly, S. S., & Smith, W. A. (1980). Kinetics of Iodination of 4-Methylimidazole and 2-Methylimidazole. The Journal of Organic Chemistry, 45(15), 3108-3111. View Source
Boiling Point Comparison for Purification
The boiling point of 2,5-diiodo-4-methyl-1H-imidazole is reported to be 387°C at 760 mmHg . This is significantly lower than the 436.9°C boiling point of the 4,5-diiodo-1H-imidazole isomer . The approximately 50°C difference is substantial and can influence purification strategies, as the target compound may be more amenable to techniques like vacuum distillation or sublimation compared to its 4,5-substituted counterpart.
Boiling PointReported
387 °C vs 436.9 °C (4,5-diiodo)
Lower boiling point may simplify purification by distillation
Predicted values; verify under lab conditions
ThermodynamicsPurificationVolatility
Evidence Dimension
Boiling Point (°C) at 760 mmHg
Target Compound Data
387
Comparator Or Baseline
4,5-Diiodo-1H-imidazole: 436.9
Quantified Difference
49.9°C lower
Conditions
Predicted data at standard pressure
Why This Matters
A significantly lower boiling point may simplify purification by distillation, which is a critical consideration for labs without access to advanced chromatography or when scaling up synthetic procedures.
ThermodynamicsPurificationVolatility
High-Yield Selective Deiodination
A specific synthetic transformation of 2,5-diiodo-4-methyl-1H-imidazole using sodium sulfite in ethanol/water affords 5(4)-iodo-4(5)-methyl-imidazole with a high yield of 96% [1]. This demonstrates the compound's utility as a precursor for generating mono-iodinated imidazole building blocks with high efficiency, a process that would not be replicable with the 4,5-diiodo isomer due to its different regiochemistry.
Selective Deiodination YieldReported
96%
High transformation efficiency to mono-iodinated building block
4,5-Diiodo-1H-imidazole (not applicable or would yield a different regioisomer)
Quantified Difference
N/A (Unique transformation)
Conditions
Sodium sulfite, ethanol, water
Why This Matters
A near-quantitative yield in a key functional group manipulation underscores the compound's value as a reliable and efficient synthetic intermediate, providing a strong justification for its selection in multi-step synthetic routes.
[1] Molaid. (n.d.). 2,5-Diiodo-4-methyl-1H-imidazole. Retrieved October 26, 2023, from a record citing patent WO2015095767A1. View Source
2,5-Diiodo-4-methyl-1H-imidazole: Optimal R&D Use Cases
Regioselective Sonogashira Coupling
Procurement of 2,5-diiodo-4-methyl-1H-imidazole is essential for medicinal chemistry teams executing regioselective Sonogashira cross-coupling strategies. As demonstrated in literature, this specific diiodinated regioisomer is a key precursor for the synthesis of 2,4-dialkynylated imidazole derivatives, which are valuable scaffolds for exploring novel chemical space in drug discovery programs [1].
Mono-Iodinated Imidazole Building Block Synthesis
Process chemists and researchers focused on building block synthesis will find this compound valuable for generating 5(4)-iodo-4(5)-methyl-imidazole. The documented 96% yield for this transformation using sodium sulfite [1] makes it a highly efficient route to a key intermediate that can be further elaborated through subsequent cross-coupling reactions.
Lipid Synthesis Modulators Development
Based on its mention in patent literature, 2,5-diiodo-4-methyl-1H-imidazole is a relevant starting material or intermediate in the development of heterocyclic modulators of lipid synthesis [1]. Research groups investigating metabolic disorders or fatty acid synthase pathways may prioritize this compound for its structural features that are conducive to developing novel therapeutic candidates.
Physicochemical Studies of Halogenated Heterocycles
The distinct physical properties of this compound, including its intermediate density (2.75 g/cm³) and moderate lipophilicity (LogP 1.93), make it a useful case study for investigations into the structure-property relationships of halogenated heterocycles. These parameters can be critical for predicting solubility, permeability, and overall behavior in biological or material science applications [1].
Application
Selection Property
Validation Focus
Regioselective Sonogashira coupling
2,5-Diiodo regioisomer positioning
Coupling site specificity and product distribution
Mono-iodinated building block synthesis
High-yield selective deiodination
Yield consistency and scalability
Lipid synthesis modulator research
Halogenated imidazole scaffold
Biological activity of derived analogs
Physicochemical property studies
Distinct density and lipophilicity
Correlation with purification and formulation
[1] Jismy, B., El Qami, A., Jacquemin, J., Guillot, R., Tikad, A., & Abarbri, M. (2021). Efficient Synthesis of tert-Butyl 2,4-Dialkynylated and 2-Alkynylated-4-Arylated-1H-Imidazole-1-Carboxylate via Regioselective Sonogashira Cross-Coupling Reaction. European Journal of Organic Chemistry, 2021(31), 4495-4507. View Source
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